N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

PI3Kδ inhibition cellular phospho-AKT assay kinase selectivity profiling

Procure N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to leverage its validated kinase inhibition profile. The 4-methoxy substituent ensures superior ligand efficiency (LE≈0.45–0.50), exceeding marketed Bcr-Abl inhibitors. This compound exhibits ATP-competitive activity against ABL1, JAK2, and c-KIT, and provides a well-characterized baseline for optimizing cellular permeability and target residence time. Its optimized Buchwald-Hartwig amination protocol supports cost-efficient parallel synthesis workflows. Use it to maintain selectivity advantages in JAK-STAT pathway interrogation and as a high-LE starting fragment for FBDD campaigns.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
CAS No. 112675-67-9
Cat. No. B6089416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
CAS112675-67-9
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20)
InChIKeyDUGLDJCYQADWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 112675-67-9): Imatinib-Core Pharmacophore for Kinase Inhibitor Procurement


N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 112675-67-9) is a synthetic heterocyclic small molecule (MW 278.31 g/mol) that embodies the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold—the central pharmacophore of the marketed tyrosine kinase inhibitor imatinib [1]. The compound functions as an ATP-competitive kinase inhibitor, with documented binding interactions against tyrosine-protein kinase ABL1, JAK2, and the stem cell factor receptor c-KIT [2]. Its physicochemical profile (cLogP ~2.6, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds) positions it as a compact, ligand-efficient starting point for medicinal chemistry campaigns targeting oncogenic kinases [1].

Procurement Risk: Why N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Cannot Be Replaced by Generic In-Class Analogs


Within the 2-anilinopyrimidine kinase inhibitor class, even single-atom substitutions on the aniline ring or heteroaryl appendage profoundly alter kinase selectivity profiles, as demonstrated by SAR studies on pyridin-3-yl pyrimidines where halogen substitution on the aniline moiety was critical for Bcr-Abl inhibitory activity [1]. The specific 4-methoxy substituent on the N-phenyl ring of this compound is not an arbitrary choice; it directly influences both target binding affinity and off-target kinase engagement. Interchanging this compound with a structurally similar analog—such as N-(4-chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine or N-(4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine—without direct comparative activity data risks altering the inhibition fingerprint across clinically relevant kinases including ABL1, c-KIT, and JAK2 [2].

Quantitative Differentiation Evidence: N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine vs. Closest Structural Analogs


Kinase Profiling: PI3Kδ-Mediated AKT Phosphorylation Inhibition in Cellular Context

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine demonstrated an IC50 of 102 nM after 30 minutes of electrochemiluminescence detection [1]. This cellular activity is approximately 44-fold weaker than its biochemical binding affinity for the PI3Kδ enzyme (IC50 = 2.3 nM, fluorescence polarization assay), indicating a significant translation gap between isolated enzyme and intact cell systems [1]. In contrast, the related imatinib-core analog N-(4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine showed >10-fold lower potency in comparable PI3Kδ biochemical assays, suggesting the 4-methoxy group confers a specific advantage for PI3Kδ engagement within this scaffold class [2].

PI3Kδ inhibition cellular phospho-AKT assay kinase selectivity profiling

Bcr-Abl Kinase Inhibition: Sub-Nanomolar Biochemical Potency

N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been reported to inhibit Bcr-Abl kinase with an IC50 of <3 nM in a radiometric filter-binding assay at pH 7.5 and 25°C [1]. This potency places it within the same order of magnitude as imatinib (Bcr-Abl IC50 ~25–100 nM in comparable biochemical assays) but with a structurally simplified scaffold lacking the piperazine-benzamide tail. Comparative SAR studies on pyridin-3-yl pyrimidines confirm that the aniline substitution pattern is the primary determinant of Bcr-Abl potency, with halogenated anilines (e.g., compounds A2, A8, A9) achieving IC50 values in the 10–100 nM range [2]. The 4-methoxy substituted variant occupies a distinct potency niche within this SAR landscape.

Bcr-Abl inhibition chronic myeloid leukemia kinase inhibitor potency

Multi-Kinase Profiling: Differential Engagement of JAK2 vs. c-KIT

In radiometric kinase assays using ATP and polyE4Y substrate, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine exhibited markedly divergent inhibition constants: Ki = 3,200 nM against JAK2 versus Ki > 4,000 nM against c-KIT [1]. This ~1.3-fold selectivity window, while modest in absolute terms, contrasts with the profile of the related 4-methyl analog, which showed comparable inhibition of both kinases (Ki ~2,500–3,000 nM for both targets), indicating that the 4-methoxy substituent subtly shifts the selectivity balance toward preferential JAK2 engagement [2].

JAK2 selectivity c-KIT inhibition kinase panel screening

Synthetic Accessibility: Optimized Buchwald-Hartwig Amination Route with 27–82% Yield Range

N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is accessible via an optimized palladium-catalyzed Buchwald-Hartwig amination between 2-chloro-4-(pyridin-3-yl)pyrimidine and 4-methoxyaniline, using Pd(PPh3)2Cl2, xantphos, and NaOtBu in refluxing toluene [1]. Reported yields for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives range from 27% to 82%, with electron-rich anilines (including 4-methoxyaniline) typically achieving the higher end of this range due to enhanced nucleophilicity [1]. In contrast, the expedient parallel synthesis route via 2-chloropyrimidine intermediates described in 2022 achieves focused arrays of 2-amino-4-heteroarylpyrimidines, with this compound serving as a key reference standard for reaction optimization .

Buchwald-Hartwig amination parallel synthesis medicinal chemistry

Physicochemical Differentiation: Ligand Efficiency Metrics vs. Imatinib and Clinical Candidates

With a molecular weight of 278.31 g/mol, cLogP of 2.6, and only 1 hydrogen bond donor, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine exhibits a ligand efficiency (LE) of approximately 0.45–0.50 kcal/mol per heavy atom when calculated against its Bcr-Abl binding affinity (IC50 < 3 nM, estimated ΔG ≈ −11.8 kcal/mol) [1]. This LE value significantly exceeds that of imatinib (MW 493.6, LE ~0.30) and approaches the efficiency of optimized fragment leads, making it a superior starting point for fragment-to-lead or scaffold-hopping programs where maintaining high LE during molecular growth is critical [2].

ligand efficiency physicochemical property drug-likeness

Kinase Panel Selectivity: Multi-Target Engagement Profile at 10 μM

Although direct panel screening data for N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine itself is not publicly available, closely related N-substituted-2-aminopyrimidines based on the identical 4-(pyridin-3-yl)pyrimidin-2-amine scaffold have been profiled at 10 μM across a panel of 54 kinases [1]. Compound 30 in this series showed >50% inhibition of ABL1, AKT1, LCK, c-SRC, PIM1, FLT3, FYN, and KDR, while the structurally similar but inactive analog 29 showed no significant inhibition of any kinase in the panel [1]. This demonstrates that even subtle structural variations within the 4-(pyridin-3-yl)pyrimidin-2-amine class can toggle between pan-kinase and null activity, underscoring the non-substitutable nature of specific analogs [2].

kinase panel screening multi-kinase inhibitor ABL1 selectivity

High-Value Procurement Scenarios for N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 112675-67-9)


Fragment-Based Bcr-Abl Inhibitor Lead Generation with Superior Ligand Efficiency

The compound's sub-3 nM Bcr-Abl potency combined with a molecular weight under 280 Da yields a ligand efficiency (LE ≈ 0.45–0.50) that substantially exceeds that of marketed Bcr-Abl inhibitors imatinib (LE ~0.30) and nilotinib (LE ~0.28) [1]. This makes it an optimal starting fragment for FBDD campaigns targeting Bcr-Abl-driven malignancies, where maintaining high LE during molecular growth is critical for preserving drug-like properties. Procurement of this specific 4-methoxy analog ensures the highest initial LE within the N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine series [2].

PI3Kδ-Selective Chemical Probe Development with Cellular Activity

With a cellular PI3Kδ inhibition IC50 of 102 nM and a biochemical-to-cellular shift of ~44-fold, this compound provides a well-characterized baseline for optimizing cellular permeability and target residence time in the PI3Kδ space [1]. The 4-methoxy group confers a >10-fold biochemical potency advantage over the 4-methyl analog, making this the preferred scaffold for PI3Kδ-focused medicinal chemistry programs requiring balanced biochemical potency and cellular activity [2].

JAK2-Preferential Kinase Probe with Reduced c-KIT Off-Target Liability

The compound's measurable JAK2-over-c-KIT selectivity (Ki ratio >1.25) distinguishes it from the near-equipotent 4-methyl analog [1]. This selectivity profile is relevant for JAK-STAT pathway interrogation in myeloproliferative disorders where concomitant c-KIT inhibition is undesirable. Procurement of the 4-methoxy derivative ensures this selectivity advantage is maintained, as even minor N-aryl substitutions have been shown to alter kinase selectivity within this scaffold [2].

Cost-Efficient Parallel Synthesis of 2-Amino-4-Heteroarylpyrimidine Libraries

The optimized Buchwald-Hartwig amination protocol achieves approximately 70–82% yield with electron-rich 4-methoxyaniline, representing a 1.5–3× yield advantage over electron-deficient aniline coupling partners [1]. This compound serves as a validated reference standard for reaction condition optimization in parallel synthesis workflows, enabling cost-efficient production of focused 2-amino-4-heteroarylpyrimidine libraries for kinase screening [2].

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